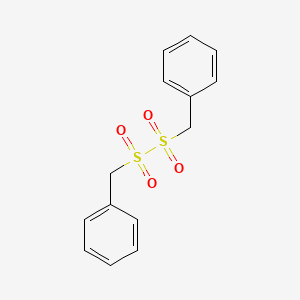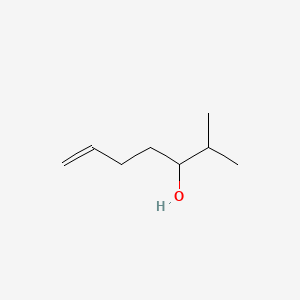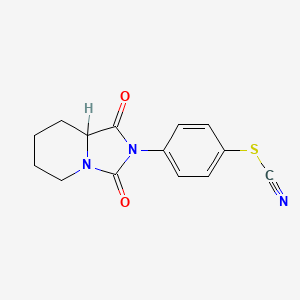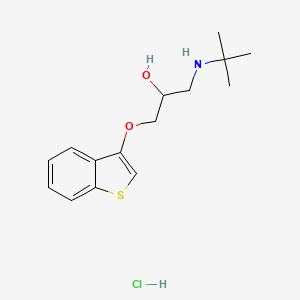
1-(Benzo(b)thien-3-yloxy)-3-((1,1-dimethylethyl)amino)-2-propanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzo(b)thien-3-yloxy)-3-((1,1-dimethylethyl)amino)-2-propanol hydrochloride is a synthetic organic compound It is characterized by the presence of a benzo(b)thiophene moiety, a tert-butylamino group, and a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzo(b)thien-3-yloxy)-3-((1,1-dimethylethyl)amino)-2-propanol hydrochloride typically involves the following steps:
Formation of the Benzo(b)thiophene Moiety: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Attachment of the Propanol Backbone: This step may involve nucleophilic substitution reactions where the benzo(b)thiophene is reacted with a suitable halopropanol derivative.
Introduction of the tert-Butylamino Group: This can be done through reductive amination or other amination techniques.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(Benzo(b)thien-3-yloxy)-3-((1,1-dimethylethyl)amino)-2-propanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions could target the benzo(b)thiophene moiety or the amino group.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the benzo(b)thiophene ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic applications, possibly as a drug candidate.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(Benzo(b)thien-3-yloxy)-3-((1,1-dimethylethyl)amino)-2-propanol hydrochloride would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(Benzo(b)thien-3-yloxy)-3-(dimethylamino)-2-propanol hydrochloride
- 1-(Benzo(b)thien-3-yloxy)-3-(ethylamino)-2-propanol hydrochloride
Uniqueness
1-(Benzo(b)thien-3-yloxy)-3-((1,1-dimethylethyl)amino)-2-propanol hydrochloride is unique due to the presence of the tert-butylamino group, which may confer specific steric and electronic properties that influence its reactivity and interactions with biological targets.
Properties
CAS No. |
75510-51-9 |
|---|---|
Molecular Formula |
C15H22ClNO2S |
Molecular Weight |
315.9 g/mol |
IUPAC Name |
1-(1-benzothiophen-3-yloxy)-3-(tert-butylamino)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C15H21NO2S.ClH/c1-15(2,3)16-8-11(17)9-18-13-10-19-14-7-5-4-6-12(13)14;/h4-7,10-11,16-17H,8-9H2,1-3H3;1H |
InChI Key |
VXFMJXIUVBZTPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC(COC1=CSC2=CC=CC=C21)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Thiophene, 2-[(2-propenyloxy)methyl]-](/img/structure/B14451363.png)
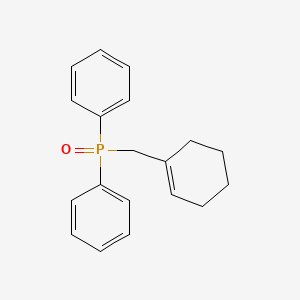

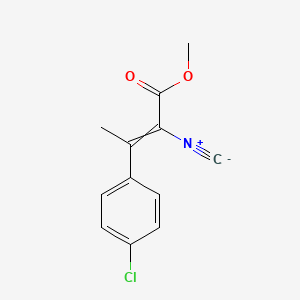



![N-[5-(diethylamino)pentan-2-yl]-6-(dimethylamino)pyridine-3-carboxamide;phosphoric acid](/img/structure/B14451395.png)

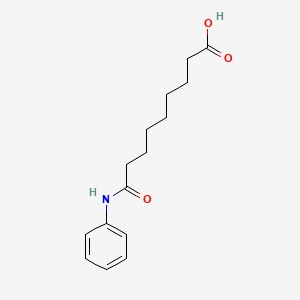
![2,6,6-Trimethylbicyclo[3.1.1]hept-1-ene-3-peroxol](/img/structure/B14451427.png)
